molecular formula C7H5ClF3N B1199932 2-Chloro-4-(trifluoromethyl)aniline CAS No. 39885-50-2

2-Chloro-4-(trifluoromethyl)aniline

Cat. No. B1199932
CAS RN: 39885-50-2
M. Wt: 195.57 g/mol
InChI Key: MBBUTABXEITVNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-(trifluoromethyl)aniline and its derivatives involves multiple steps, including high-pressure hydrolysis and reduction reactions, as well as addition reactions with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0%. The product's structure is characterized by elemental analyses, IR spectra, and ^1H NMR, highlighting its ready availability, high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline derivatives has been analyzed using vibrational spectroscopy techniques, including FT-IR and FT-Raman, alongside theoretical density functional theory (DFT) computations. These studies reveal the effects of electron-donating and withdrawing groups on the aniline structure and its substituent positions, offering insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (B. Revathi et al., 2017).

Chemical Reactions and Properties

Various functional groups within 2-Chloro-4-(trifluoromethyl)aniline molecules influence their vibrational wavenumbers, with detailed studies comparing these effects to those in aniline and trifluoromethyl aniline. DFT computations further contribute to understanding the molecule's optimized geometry, vibrational wavenumbers, and the influence of chlorine substituents (T. Karthick et al., 2013).

Physical Properties Analysis

The physical properties, such as phase transitions and microscopic textures, of derivatives of 2-Chloro-4-(trifluoromethyl)aniline, have been extensively studied. For instance, 4-trifluoromethyl and 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, respectively. These studies offer profound insights into the compound's liquid crystalline properties, orientational order parameters, and molecular dipole moments, indicating the stabilizing effects of moderately polar mesogens on monolayer smectic states (S. Miyajima et al., 1995).

Chemical Properties Analysis

The chemical reactivity of 2-Chloro-4-(trifluoromethyl)aniline, including its metalation and site-selective reactivity depending on the N-protective group, demonstrates its versatility as a building block for further chemical synthesis. For example, deprotonation and subsequent electrophilic trapping can lead to various valuable derivatives, illustrating the compound's potential in synthetic chemistry (F. Leroux et al., 2003).

Scientific Research Applications

  • Potential Use in Nonlinear Optical Materials : Studies have explored the vibrational analysis of compounds similar to 2-Chloro-4-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives. These compounds are potentially useful for nonlinear optical (NLO) materials due to their electronic properties. The studies include experimental and theoretical vibrational analysis and have illustrated the effects of substituent positions on the vibrational spectra (Revathi et al., 2017).

  • Investigation in Vibrational Spectroscopy and Quantum Chemical Studies : Research on derivatives like 4-chloro-2-(trifluoromethyl) aniline (4C2TFA) has been conducted to understand their vibrational spectroscopy, hyperpolarizability, and electronic properties. These studies are important for developing microscopic NLO behavior and understanding charge transfer within molecules (Arivazhagan et al., 2012).

  • Role in Synthesis of Pesticides and Herbicides : 2-Chloro-4-(trifluoromethyl)aniline serves as an intermediate in the synthesis of efficient and low-toxic pesticides and new herbicides. Research has summarized the main preparation methods of this intermediate and the characteristics of the derived pesticides and herbicides (Zhou Li-shan, 2002).

  • Electrophilic Coupling Reagents in Water Analysis : This compound has been used as an electrophilic coupling reagent for the spectrophotometric determination of residual chlorine in drinking water and environmental samples. Such applications are vital for environmental monitoring and ensuring water quality (Al-Okab & Syed, 2008).

  • Synthetic Processes in Novel Pesticide Development : The synthesis of novel pesticides like Bistrifluron involves compounds like 2-chloro-3,5-bis-(trifluoromethyl)aniline, highlighting its importance in the development of new agrochemicals (Liu An-chan, 2015).

Safety And Hazards


  • Hazard Statements : 2-Chloro-4-(trifluoromethyl)aniline is associated with acute toxicity (oral, dermal, and inhalation) and eye and skin irritation. It poses risks to the respiratory system.

  • Precautionary Measures : Handle with care, use appropriate personal protective equipment, and avoid exposure.

  • Storage : Store in a combustible area away from incompatible compounds.


Future Directions

Future research could explore:



  • Biological Activity : Investigate its potential as a pharmacophore or bioactive compound.

  • Derivatives : Synthesize novel derivatives with modified functional groups.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

2-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBUTABXEITVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192922
Record name 2-Chloro-4-trifluoromethylaniline
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)aniline

CAS RN

39885-50-2
Record name 2-Chloro-4-trifluoromethylaniline
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Record name 2-Chloro-4-trifluoromethylaniline
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Record name 2-Chloro-4-trifluoromethylaniline
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Record name 2-chloro-4-trifluoromethylaniline
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Record name 2-CHLORO-4-TRIFLUOROMETHYLANILINE
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Synthesis routes and methods

Procedure details

N-methylpyrrolidone (1050 ml) was charged in an autoclave along with 102 g anhydrous activated potassium fluoride, 377 g 3,4-dichlorobenzotrifluoride was added. Ammonia (158 g) gas was passed in the reactor from the pressure pot at ambient temperature. The content of the reactor was heated to 245° C.-250° C. over a period of 2 hours to get reactor pressure of 30-32 kg/cm2. Excess NH3 was fed from the pressure pot to maintain the reactor pressure at 38-40 kg/cm2 at 245-250° C. liquid temperature. Reaction mixture was maintained at 245-250° C. and at 38-40 kg/cm2 pressure for further 8 hours. Reaction mixture was cooled to ambient temperature and NH3 was vented and recovered. Reaction mixture was filtered and on fractionation gave 77% yield of 2-chloro-4-trifluoromethylaniline and 13% yield of 2-chloro-5-trifluoromethyl aniline based on consumed 3,4-dichlorobenzotrifluoride.
Quantity
158 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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102 g
Type
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377 g
Type
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Quantity
1050 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
V Sareen, V Khatri, P Jain, K Sharma - Phosphorus, Sulfur, and …, 2009 - Taylor & Francis
… 2,4,6-Trichloro 1,3,5-triazine was selectively reacted with new nucleophilic reagents such as 4-methoxy-2-aminobenzothiazole, 2-chloro-4-trifluoromethyl-aniline, and phenylsubstituted …
Number of citations: 5 www.tandfonline.com
AY Guan, CL Liu, G Huang, HC Li, SL Hao… - Journal of agricultural …, 2013 - ACS Publications
Chlorothalonil with both low cost and low toxicity is a popularly used fungicide in the agrochemical field. The presence of nucleophilic groups on this compound allows further chemical …
Number of citations: 29 pubs.acs.org
GB Quistad, LE Staiger, KM Mulholland… - Journal of Agricultural …, 1982 - ACS Publications
The metabolism of [tri//woromethy/-14C] fluvalinate (1) was studied at the approximate field use rate (0.1 kg/ha) on cotton (leaves, squares, bolls), on tomatoes (leaves, fruit), and on …
Number of citations: 18 pubs.acs.org
RA Al-Okab, AA Syed - Journal of Molecular Liquids, 2008 - Elsevier
Simple, sensitive and rapid spectrophotometric methods were developed for the determination of residual chlorine (RSC) in drinking water and environmental samples using …
Number of citations: 7 www.sciencedirect.com
GB Quistad, LE Staiger - Journal of Agricultural and Food …, 1984 - ACS Publications
The photodegradation of [trifluoromethyl-uC]-and [6enzy/-U-rtng-14C] fluvalinate (1) was studied in solution (methanol and water) and as thin films (on glass and soil). Fluvalinate has a …
Number of citations: 11 pubs.acs.org
WL Fitch, AC Sjolander, WW Miller - Journal of Agricultural and …, 1988 - ACS Publications
Fluvalinate is the active ingredient in Mavrik and Spur insecticides used to control insects on numerous field crops. Radiolabel experiments have shown that the residue of concern in …
Number of citations: 16 pubs.acs.org
V Sareen, V Khatri, U Garg, P Jain… - Phosphorus, Sulfur, and …, 2007 - Taylor & Francis
… replaced subsequently by 2-amino-4-nitrobenzothiazole (which in turn is prepared by condensing nitroaniline with ammonium thiocyanate,Citation 3 2-chloro-4-trifluoromethyl aniline …
Number of citations: 9 www.tandfonline.com
W Wang, J Jiang, Z Zhang, M Wang - Molecules, 2022 - mdpi.com
… These findings supported the idea that optical 2-methyl-2,3-diol-5-pentyl-containing cinnamamides (R)- and (S)-11i, (R)- and (S)-11j with 2-chloro-4-trifluoromethyl aniline and 2-(4-…
Number of citations: 8 www.mdpi.com
K Gohre, JE Casida, LO Ruzo - Journal of Agricultural and Food …, 1987 - ACS Publications
MATERIALS AND METHODS Spectroscopy. Nuclearmagnetic resonance(NMR) spectroscopy for samples dissolvedin acetonitrile-d3, deuterium oxide (D2G), or combinations thereof …
Number of citations: 11 pubs.acs.org
GB Quistad, S Selim - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
Four rhesus monkeys were given a single oral dose of [trifluoromethyl-uC] ñaváimate (a-cyano-3-phenoxybenzyl 2-[2-chloro-4-(trifluoromethyl) anilino]-3-methylbutanoate) at 1 mg/kg. …
Number of citations: 2 pubs.acs.org

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